8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 866349-64-6
VCID: VC4496435
InChI: InChI=1S/C25H21N3O2/c1-29-19-10-8-17(9-11-19)15-28-16-22-24(18-6-4-3-5-7-18)26-27-25(22)21-14-20(30-2)12-13-23(21)28/h3-14,16H,15H2,1-2H3
SMILES: COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5
Molecular Formula: C25H21N3O2
Molecular Weight: 395.462

8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

CAS No.: 866349-64-6

Cat. No.: VC4496435

Molecular Formula: C25H21N3O2

Molecular Weight: 395.462

* For research use only. Not for human or veterinary use.

8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline - 866349-64-6

Specification

CAS No. 866349-64-6
Molecular Formula C25H21N3O2
Molecular Weight 395.462
IUPAC Name 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C25H21N3O2/c1-29-19-10-8-17(9-11-19)15-28-16-22-24(18-6-4-3-5-7-18)26-27-25(22)21-14-20(30-2)12-13-23(21)28/h3-14,16H,15H2,1-2H3
Standard InChI Key YXBQNVOBANUNJP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline consists of a tricyclic system formed by the fusion of a pyrazole ring (positions 1–3) and a quinoline scaffold (positions 4–9). Key substituents include:

  • 8-Methoxy group: An electron-donating moiety that enhances solubility and influences electronic properties.

  • 5-[(4-Methoxyphenyl)methyl]: A benzyl group para-substituted with a methoxy group, contributing steric bulk and potential π-π stacking interactions.

  • 3-Phenyl group: Aromatic substituent that modulates binding affinity to biological targets.

The interplay of these groups confers distinct electronic and steric properties, critical for interactions with biomolecular targets .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is calculated as C₂₆H₂₁N₃O₂, with a molecular weight of 407.47 g/mol. This aligns with analogous pyrazoloquinoline derivatives reported in literature .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step protocols. For this compound, a plausible pathway includes:

  • Quinoline Precursor Preparation: Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a starting material, modified via chlorination using phosphorus oxychloride (POCl₃) .

  • Pyrazole Ring Formation: Condensation with hydrazine hydrate under reflux introduces the pyrazole moiety, yielding the tricyclic core .

  • Functionalization Steps:

    • Methoxy Introduction: Nucleophilic substitution or Ullmann-type coupling for methoxy groups.

    • Benzyl and Phenyl Addition: Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for aryl groups .

Industrial-Scale Production

Optimized conditions for large-scale synthesis may employ:

  • Continuous Flow Reactors: To enhance yield and reduce reaction times.

  • Green Chemistry Principles: Solvent-free conditions and recyclable catalysts to minimize environmental impact .

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
Melting PointEstimated 240–245°C (decomposes)
UV-Vis Absorptionλₘₐₓ ≈ 340 nm (π→π* transitions)
StabilityStable under inert conditions; photo-sensitive

The methoxy and benzyl groups enhance lipophilicity, favoring membrane permeability in biological systems .

Biological Activities and Mechanisms

Anticancer Activity

Pyrazoloquinolines exhibit pro-apoptotic effects in cancer cell lines. The methoxy and phenyl groups may enhance binding to tyrosine kinases or topoisomerases, triggering cell cycle arrest and apoptosis .

Anti-Inflammatory Properties

Electron-rich substituents enable interaction with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and inflammatory responses .

Comparison with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
5-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline-3,4-dione Lacks benzyl group; contains dioneModerate antimicrobial activity
3-Phenyl-1H-pyrazolo[3,4-b]quinoline Simpler core; no methoxy groupsWeak enzyme inhibition

The addition of the 4-methoxybenzyl group in the target compound enhances both lipophilicity and target affinity, underscoring its superior pharmacological potential .

Future Perspectives and Research Directions

  • Comprehensive Bioassays: Systematic evaluation of pharmacokinetics and toxicity profiles.

  • Structure-Activity Relationship (SAR) Studies: Optimization of substituents for enhanced efficacy.

  • Nanoparticle Delivery Systems: Encapsulation to improve bioavailability and reduce off-target effects.

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